
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
Wirkmechanismus
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX enzymes, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Diclofenac has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. Diclofenac also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. In addition, Diclofenac has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages for lab experiments. It is readily available and inexpensive, making it an attractive option for researchers. In addition, Diclofenac has been extensively studied, and its pharmacological effects are well-known. However, Diclofenac has several limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain a consistent level of drug exposure. In addition, Diclofenac has been found to have potential toxic effects on the liver and kidneys, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Diclofenac. One area of research is the development of novel formulations of Diclofenac that can improve its pharmacokinetic properties and reduce its potential toxic effects. Another area of research is the investigation of the potential therapeutic effects of Diclofenac in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, research is needed to better understand the mechanisms underlying the pharmacological effects of Diclofenac, which can help to identify new targets for drug development.
Conclusion
In conclusion, Diclofenac is a potent 6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Diclofenac has several advantages for lab experiments, but also has limitations due to its short half-life and potential toxic effects. There are several future directions for research on Diclofenac, including the development of novel formulations, investigation of its potential therapeutic effects in various diseases, and better understanding of its mechanisms of action.
Synthesemethoden
Diclofenac can be synthesized by the reaction of 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorobenzophenone. The latter is then reacted with 2-aminothiophenol to form 6,7-dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. In addition, Diclofenac has been found to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
101064-02-2 |
|---|---|
Produktname |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molekularformel |
C11H10Cl2N2O4S |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
4-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Cl2N2O4S/c12-6-4-8-9(5-7(6)13)20(18,19)15-10(14-8)2-1-3-11(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
LTMRSBUUCDWOFF-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
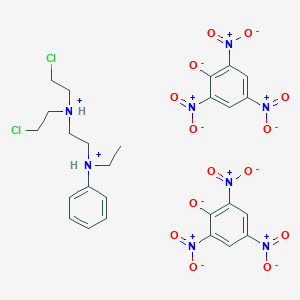
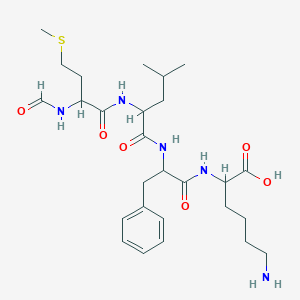
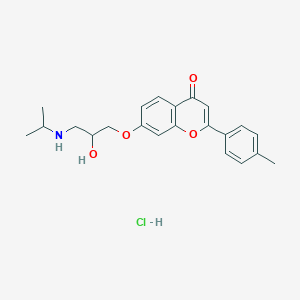
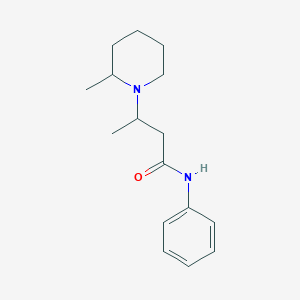
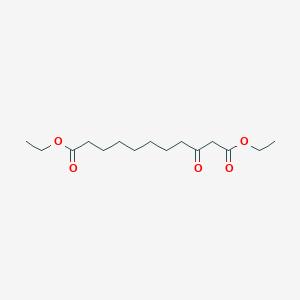
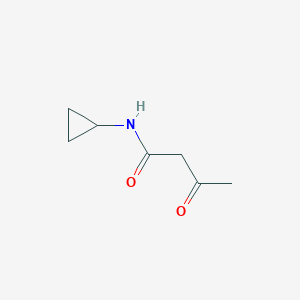


![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)